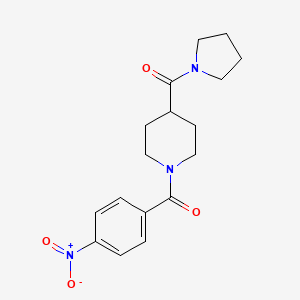
N,N'-bis(2-furylmethyl)-2,5-pyridinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2-furylmethyl)-2,5-pyridinedicarboxamide is an organic compound with the molecular formula C12H12N2O4 This compound is characterized by the presence of two furylmethyl groups attached to a pyridine ring through carboxamide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-furylmethyl)-2,5-pyridinedicarboxamide typically involves the reaction of 2,5-pyridinedicarboxylic acid with 2-furylmethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-furylmethyl)-2,5-pyridinedicarboxamide may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(2-furylmethyl)-2,5-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding furan carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Furyl carboxylic acids.
Reduction: Furylmethylamines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N’-bis(2-furylmethyl)-2,5-pyridinedicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N,N’-bis(2-furylmethyl)-2,5-pyridinedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can enhance its reactivity and biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-furylmethyl)amine: A related compound with similar structural features but different functional groups.
N,N’-bis(2-furylmethyl)oxalamide: Another similar compound with oxalamide linkages instead of pyridinedicarboxamide.
Uniqueness
N,N’-bis(2-furylmethyl)-2,5-pyridinedicarboxamide is unique due to its specific combination of furylmethyl groups and pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
2-N,5-N-bis(furan-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h1-9H,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPOHXUNJHRCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![1-(4-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE](/img/structure/B5803828.png)
![1-(4-Bromobenzyl)-1H-benzo[d]imidazole](/img/structure/B5803838.png)

![ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5803853.png)

![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)

![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-nitrobenzoate](/img/structure/B5803868.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methoxy-3-nitrobenzoate](/img/structure/B5803894.png)
![3-[(4-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5803900.png)
